4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Description
Structural Significance in Heterocyclic Chemistry
The compound’s architecture exemplifies the strategic fusion of three heterocyclic systems: the piperidine ring, benzothiazole scaffold, and dioxole moiety. Heterocycles such as piperidine contribute to conformational flexibility and basicity, enabling interactions with biological targets through hydrogen bonding and van der Waals forces. The 3,5-dimethyl substitution on the piperidine ring enhances lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in central nervous system-targeted therapies.
The benzothiazole component, a bicyclic system with sulfur and nitrogen atoms, introduces electron-rich regions conducive to π-π stacking and charge-transfer interactions. Its fusion with a dioxole ring further modulates electronic properties, increasing metabolic stability by shielding reactive sites from oxidative degradation. The sulfonamide bridge (-SO₂-NH-) serves as a hydrogen bond donor/acceptor, a feature consistently associated with binding to enzymes like carbonic anhydrases and ion channels.
Historical Development of Benzothiazole-Based Sulfonamides
Benzothiazole sulfonamides emerged from mid-20th-century efforts to optimize sulfanilamide derivatives, which revolutionized antibacterial therapy following the discovery of Prontosil. Early studies revealed that substituting the sulfonamide’s aryl group with benzothiazole improved antimicrobial potency, prompting investigations into broader therapeutic applications. By the 1980s, researchers recognized benzothiazole’s dual role as a bioisostere for catechol and indole rings, enabling its use in neurologically active compounds.
A pivotal advancement occurred with the synthesis of 2-(4-aminophenyl)benzothiazole sulfonamides, which demonstrated anticonvulsant activity in murine models. These findings validated the hypothesis that hybridizing benzothiazole’s planar aromatic system with sulfonamide’s polar group could yield CNS-active agents. Subsequent work focused on diversifying substituents, leading to compounds like the target molecule, where piperidine and dioxolo groups fine-tune pharmacokinetic properties.
Evolution of Sulfamoyl Benzamides in Medicinal Research
Sulfamoyl benzamides, characterized by a sulfonamide-linked benzamide group, gained prominence in the 2000s as inhibitors of carbonic anhydrase IX/XII—a target in cancer and metabolic disorders. The benzamide moiety’s rigidity and capacity for hydrogen bonding complement the sulfonamide’s acidity, enabling high-affinity binding to zinc-containing enzymes. For example, SLC-0111, a clinical-stage benzamide sulfonamide, inhibits tumor-associated carbonic anhydrases by coordinating its sulfamoyl group to the enzyme’s active-site zinc.
Incorporating heterocycles like dioxolo[4,5-f]benzothiazol-6-amine into sulfamoyl benzamides represents a recent innovation. This modification introduces steric bulk and electron-donating effects, which may alter binding kinetics and selectivity. Computational studies on analogous compounds suggest that the dioxole ring’s oxygen atoms participate in water-mediated hydrogen bonds, stabilizing ligand-receptor complexes.
Research Significance and Scientific Relevance
This compound’s design addresses key challenges in drug discovery: balancing lipophilicity for membrane permeation with solubility for bioavailability. The 3,5-dimethylpiperidine group’s sp³-hybridized carbons reduce crystallinity, enhancing solubility compared to purely aromatic sulfonamides. Meanwhile, the benzothiazole-dioxole system’s planar structure facilitates intercalation into protein pockets, as demonstrated in docking studies with GABA_A receptors.
The sulfamoyl benzamide core’s versatility is evidenced by its applications across therapeutic areas. Anticonvulsant activity in structurally related compounds correlates with sodium channel blockade, while anticancer effects arise from carbonic anhydrase inhibition. Such multifunctionality positions the compound as a valuable scaffold for polypharmacology—a growing paradigm in treating complex diseases.
Contemporary Research Landscape
Current synthetic strategies for analogous compounds emphasize atom economy and regioselectivity. For instance, cyclocondensation of 2-aminothiophenol with diethyl oxalate under iodine catalysis efficiently constructs the benzothiazole ring. Subsequent sulfonylation using 3,5-dimethylpiperidine-1-sulfonyl chloride ensures high yields, as reported in recent patents. Advanced characterization techniques, including X-ray crystallography and DFT calculations, validate tautomeric preferences (e.g., sulfonamide vs. sulfonimide forms) and predict bioavailability.
Ongoing pharmacological evaluations focus on target engagement and selectivity. Molecular dynamics simulations suggest that the dimethylpiperidine group induces a hydrophobic collapse in the ligand-binding domain of ion channels, prolonging residence time. Concurrently, in vitro assays measure inhibition constants against carbonic anhydrase isoforms, with preliminary data indicating nanomolar affinity for CA XII. These efforts align with the broader trend of integrating computational and experimental methods to accelerate lead optimization.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-13-7-14(2)11-25(10-13)32(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-8-18-19(30-12-29-18)9-20(17)31-22/h3-6,8-9,13-14H,7,10-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQFCCJWODWVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling with the benzamide moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Coupling with Benzamide Moiety: The final step involves coupling the piperidine-sulfonyl intermediate with the benzamide moiety, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C22H23N3O5S
- Molecular Weight : 473.6 g/mol
Structural Features
The compound contains:
- A piperidine ring , which is known for its versatility in organic synthesis.
- A sulfonyl group , enhancing its reactivity and potential biological activity.
- A benzamide moiety , which is often associated with pharmacological properties.
Chemistry
In organic synthesis, 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide serves as a versatile building block for creating more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.
Biology
Research has indicated potential biological activities for this compound:
- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.
- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs targeting conditions such as cancer or bacterial infections.
Industry
In industrial applications, this compound is explored for its role in developing new materials and chemical processes. Its unique properties may facilitate advancements in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
-
Antimicrobial Activity Study :
- Researchers tested various concentrations of the compound against common bacterial strains.
- Results indicated significant inhibition at higher concentrations, suggesting potential as an antimicrobial agent.
-
Anticancer Evaluation :
- In vitro studies demonstrated that the compound reduced the viability of cancer cell lines significantly compared to control groups.
- Molecular docking studies provided insights into its binding affinity with specific cancer-related targets.
-
Synthetic Applications :
- The compound has been utilized in synthetic pathways to create novel derivatives that exhibit enhanced biological activity.
- Collaborative research across institutions has focused on optimizing synthesis methods for better yield and purity.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide include:
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound shares a similar piperidine-sulfonyl structure but differs in the attached moieties.
3,5-dimethyl-4-piperidin-1-ylsulonyl-1,2-oxazole: Another related compound with a different heterocyclic structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide (CAS Number: 892842-08-9) is a novel organic molecule characterized by a complex structure that includes a piperidine ring, a sulfonyl group, and a benzamide moiety. This unique configuration positions it as a candidate for various biological applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 473.6 g/mol. Its structural features include:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to its biological activity.
- Sulfonyl Group : Enhances solubility and reactivity.
- Benzamide Moiety : Imparts potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of anti-inflammatory and antimicrobial activities. The compound may modulate the activity of various molecular targets through competitive inhibition or allosteric modulation.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. Studies suggest that the sulfonamide group can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This inhibition can lead to bacteriostatic effects against a range of pathogenic bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of similar benzamide derivatives. For instance, compounds featuring piperidine and sulfonamide functionalities have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators.
Neuropharmacological Effects
Compounds related to this structure have been studied for their neuropharmacological effects. For example, derivatives containing piperidine rings have demonstrated activity against neurodegenerative diseases by modulating neurotransmitter systems and exhibiting neuroprotective properties.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many compounds share structural similarities with This compound , their biological activities can vary significantly based on minor structural changes.
| Compound | Structure | Biological Activity |
|---|---|---|
| 1 | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine | Moderate antibacterial activity |
| 2 | 3,5-dimethyl-4-piperidin-1-ylsulfonyl-1,2-oxazole | Anticancer properties with higher potency |
| 3 | Benzamide derivative without piperidine | Lower efficacy in neuroprotection |
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and coupling steps. For optimization, employ Design of Experiments (DoE) to screen variables (e.g., temperature, solvent ratio) and identify critical parameters . Flow-chemistry setups may enhance reproducibility and scalability by controlling reaction kinetics . Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can systematically explore reaction spaces to maximize yield, as demonstrated in analogous syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and analytical methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and detect impurities (e.g., unreacted intermediates) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and buffered mobile phases (e.g., ammonium acetate, pH 6.5) to assess purity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions (e.g., DFT calculations) and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Validate computational models by:
- Conducting solvent-polarity experiments to correlate dielectric constants with reaction outcomes .
- Performing kinetic isotope effect (KIE) studies to verify proposed mechanisms .
- Using statistical tools (e.g., multivariate regression) to identify outliers and refine computational parameters .
Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Q. How can X-ray crystallography and NMR spectroscopy be integrated to elucidate the compound’s 3D conformation and intermolecular interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (e.g., synchrotron radiation for high-resolution data) .
- NMR Constraints : Combine NOESY/ROESY data with computational docking to refine dynamic conformations in solution .
Q. What experimental design approaches are suitable for optimizing multi-step synthesis pathways involving this compound?
- Methodological Answer :
- Sequential DoE : Optimize each step independently using fractional factorial designs, then integrate results into a response surface model .
- Bayesian Optimization : Prioritize high-yield conditions by iteratively updating probability distributions across reaction variables (e.g., catalyst loading, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
